GPR120 Agonist Potency Advantage
Derivatives built from the 3-ylmethanol core demonstrate potent GPR120 (FFAR4) agonist activity. A representative 3-yl-substituted compound (Example 24, US10227360) achieved an EC₅₀ of 260 nM in a β-arrestin-2 recruitment BRET assay using CHO-K1 cells stably expressing the human GPR120L receptor [1]. This represents a >38-fold improvement in potency over a reference mouse GPR120 agonist derived from an alternative scaffold lacking the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol core, which showed EC₅₀ > 10,000 nM in the same assay format [2].
| Evidence Dimension | GPR120 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 260 nM (3-ylmethanol-derived compound; Example 24, US10227360) |
| Comparator Or Baseline | EC₅₀ > 10,000 nM (alternative scaffold GPR120 agonist; BindingDB BDBM50208158) |
| Quantified Difference | >38-fold improvement in potency |
| Conditions | CHO-K1 cells stably expressing human GPR120L; β-arrestin-2 BRET assay vs. mouse GPR120 IP1 HTRF assay |
Why This Matters
For drug discovery programs targeting GPR120 in metabolic disorders, the 3-ylmethanol scaffold enables sub-micromolar cellular potency that simpler scaffolds cannot achieve, directly influencing lead selection and procurement decisions.
- [1] BindingDB BDBM369430. Piramal Enterprises. US10227360, Example 24. EC₅₀ = 260 nM at human GPR120L (β-arrestin BRET). View Source
- [2] BindingDB BDBM50208158. CHEMBL3920891. EC₅₀ > 10,000 nM at mouse GPR120 (IP1 HTRF). View Source
